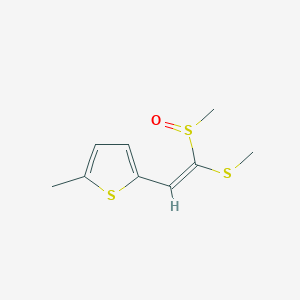![molecular formula C12H6O2S2 B428761 thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde CAS No. 30689-47-5](/img/structure/B428761.png)
thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde is a heterocyclic compound with a unique structure that includes both thiophene and benzothiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno3,2-ebenzothiole-2,7-dicarbaldehyde typically involves the Vilsmeier-Haack formylation method. This method introduces a formyl group into electron-rich aromatic compounds using the Vilsmeier reagent, which is prepared by reacting a disubstituted formamide, such as dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl3) . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for thieno3,2-ebenzothiole-2,7-dicarbaldehyde are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Thienobenzothiole-2,7-dicarboxylic acid.
Reduction: Thienobenzothiole-2,7-dimethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism by which thieno3,2-ebenzothiole-2,7-dicarbaldehyde exerts its effects is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking. In materials science, its electronic properties are harnessed to improve the performance of organic semiconductors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]thiophene: Another heterocyclic compound with similar structural features but different electronic properties.
Benzothiophene: Lacks the additional thiophene ring, resulting in different reactivity and applications.
Thiophene-2-carbaldehyde: A simpler aldehyde derivative with fewer functional groups.
Uniqueness
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde is unique due to its dual aldehyde functionality and the presence of both thiophene and benzothiophene rings. This combination imparts distinct electronic and optical properties, making it valuable for specialized applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
30689-47-5 |
|---|---|
Formule moléculaire |
C12H6O2S2 |
Poids moléculaire |
246.3g/mol |
Nom IUPAC |
thieno[3,2-e][1]benzothiole-2,7-dicarbaldehyde |
InChI |
InChI=1S/C12H6O2S2/c13-5-7-3-9-10-4-8(6-14)16-12(10)2-1-11(9)15-7/h1-6H |
Clé InChI |
YIBAYVIXSAHLGC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(S2)C=O)C3=C1SC(=C3)C=O |
SMILES canonique |
C1=CC2=C(C=C(S2)C=O)C3=C1SC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




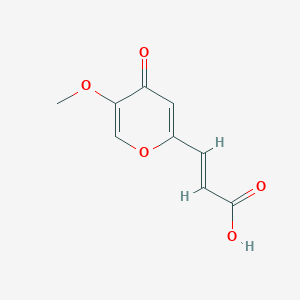
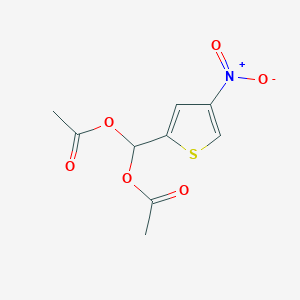


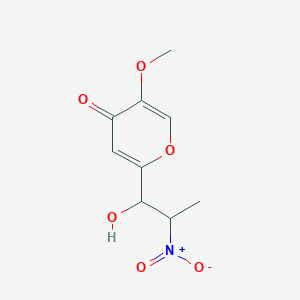
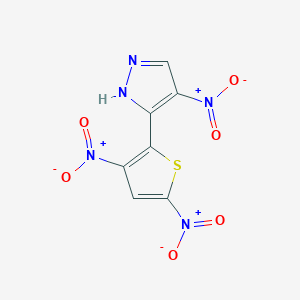
![3a,6a-Dihydrofuro[3,4-b]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428690.png)
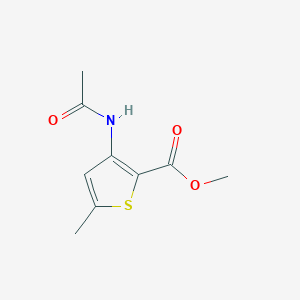
![3a,6a-Dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428692.png)
![3,13-Dibromo-8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-7-one](/img/structure/B428693.png)
